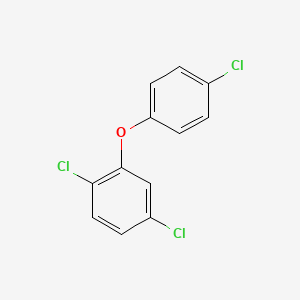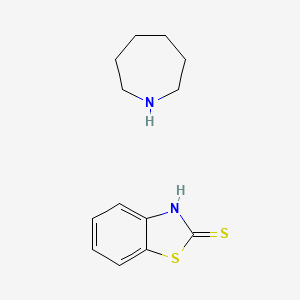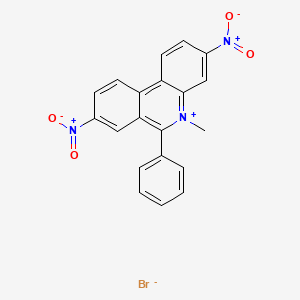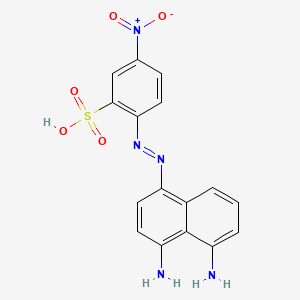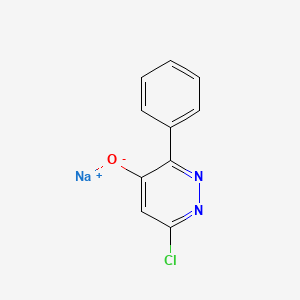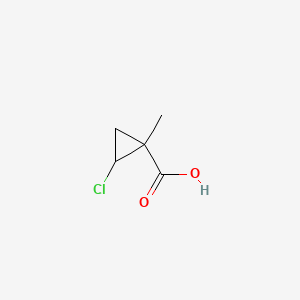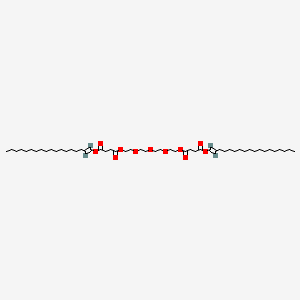
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid is a complex organic compound with a molecular formula of C52H94O11 and a molecular weight of 895.29616 . This compound is characterized by its long carbon chain and multiple oxygen-containing functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include esterification, oxidation, and condensation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production. Industrial methods may also involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid
- Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid
Uniqueness
This compound is unique due to its specific structural features, including the presence of multiple oxygen-containing functional groups and a long carbon chain. These characteristics confer distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
93882-52-1 |
|---|---|
Formule moléculaire |
C52H94O11 |
Poids moléculaire |
895.3 g/mol |
Nom IUPAC |
1-O-[2-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate |
InChI |
InChI=1S/C52H94O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-60-49(53)35-37-51(55)62-47-45-58-43-41-57-42-44-59-46-48-63-52(56)38-36-50(54)61-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-48H2,1-2H3/b39-33+,40-34+ |
Clé InChI |
OOSBRGFTZOQGKS-CFTRLRGZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

